2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol
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Overview
Description
2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol is an organic compound with the molecular formula C15H22O2 It is characterized by a cyclobutyl ring substituted with a benzyloxy group and two methyl groups, as well as an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a benzylation reaction using benzyl chloride and a suitable base.
Addition of the Ethanol Moiety: The ethanol moiety is added through a nucleophilic substitution reaction involving an appropriate alcohol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products
Oxidation: Formation of 2-(3-benzyloxy-2,2-dimethyl-cyclobutyl)acetaldehyde or 2-(3-benzyloxy-2,2-dimethyl-cyclobutyl)acetic acid.
Reduction: Formation of 2-(3-benzyl-2,2-dimethyl-cyclobutyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the ethanol moiety can act as a nucleophile in biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxy-2,2-dimethyl-cyclobutyl)ethanol: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)propane: Similar structure but with a propane moiety instead of an ethanol moiety.
2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)amine: Similar structure but with an amine group instead of an ethanol moiety.
Uniqueness
2-(3-Benzyloxy-2,2-dimethyl-cyclobutyl)ethanol is unique due to the combination of its benzyloxy and ethanol functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,2-dimethyl-3-phenylmethoxycyclobutyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-15(2)13(8-9-16)10-14(15)17-11-12-6-4-3-5-7-12/h3-7,13-14,16H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXHOFMZMXDPIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OCC2=CC=CC=C2)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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